Ethyl isoxazol-5-ylcarbamate Ethyl isoxazol-5-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17261715
InChI: InChI=1S/C6H8N2O3/c1-2-10-6(9)8-5-3-4-7-11-5/h3-4H,2H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

Ethyl isoxazol-5-ylcarbamate

CAS No.:

Cat. No.: VC17261715

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl isoxazol-5-ylcarbamate -

Specification

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name ethyl N-(1,2-oxazol-5-yl)carbamate
Standard InChI InChI=1S/C6H8N2O3/c1-2-10-6(9)8-5-3-4-7-11-5/h3-4H,2H2,1H3,(H,8,9)
Standard InChI Key OLPQIPLABIHXHB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=CC=NO1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl isoxazol-5-ylcarbamate (IUPAC name: ethyl 5-oxo-4,5-dihydroisoxazol-3-ylcarbamate) consists of a five-membered isoxazole ring fused with a carbamate group (-OCONH₂) at the 5-position and an ethyl ester moiety. The isoxazole ring contains adjacent oxygen and nitrogen atoms, contributing to its electronic heterogeneity and reactivity. The molecular formula is C₆H₇N₂O₃, with a molecular weight of 169.13 g/mol .

Key Structural Features:

  • Isoxazole core: Enhances stability and participates in π-π stacking interactions.

  • Carbamate group: Serves as a hydrogen bond donor/acceptor, influencing solubility and target binding.

  • Ethyl ester: Modulates lipophilicity and bioavailability.

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in water .

  • Melting Point: Estimated at 120–125°C based on analogous carbamates .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, yielding 5-aminoisoxazole and ethanol.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of ethyl isoxazol-5-ylcarbamate typically involves carbamate formation via nucleophilic substitution or condensation reactions:

Chloroformate Method

Reaction of 5-hydroxyisoxazole with ethyl chloroformate in the presence of a base (e.g., pyridine):

5-Hydroxyisoxazole+ClCOOEtBaseEthyl isoxazol-5-ylcarbamate+HCl\text{5-Hydroxyisoxazole} + \text{ClCOOEt} \xrightarrow{\text{Base}} \text{Ethyl isoxazol-5-ylcarbamate} + \text{HCl}

Conditions: Anhydrous THF, 0–25°C, 12–24 hours. Yields range from 60–75% after recrystallization .

Isocyanate Route

Alternative pathways employ 5-aminoisoxazole and ethyl isocyanate:

5-Aminoisoxazole+EtNCOEthyl isoxazol-5-ylcarbamate\text{5-Aminoisoxazole} + \text{EtNCO} \rightarrow \text{Ethyl isoxazol-5-ylcarbamate}

Conditions: Solvent-free, 80°C, 6 hours. Lower yields (45–55%) due to side reactions .

Green Chemistry Approaches

Recent advances emphasize eco-friendly protocols:

  • Catalytic Systems: Citric acid (10 mol%) in water enables one-pot, three-component reactions between aldehydes, hydroxylamine, and ethyl acetoacetate, forming isoxazole intermediates that are subsequently functionalized .

  • Solvent-Free Mechanochemistry: Ball milling reduces reaction times to 2–3 hours with 80% yields .

Biological Activity and Mechanisms

In Vitro Findings:

  • IC₅₀: 12.3 µM against MV4-11 leukemia cells (72-hour exposure) .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 20 µM .

Antimicrobial and Antioxidant Properties

  • Antibacterial: MIC of 32 µg/mL against Staphylococcus aureus (comparable to ampicillin) .

  • Antioxidant: DPPH radical scavenging activity (EC₅₀ = 18.7 µg/mL) via electron-donating carbamate groups .

Industrial and Pharmaceutical Applications

Drug Development

  • Kinase Inhibitors: Preclinical studies highlight FLT3 and EGFR inhibition, supporting trials for AML and NSCLC .

  • Prodrug Design: Carbamate’s hydrolytic lability enables controlled drug release in physiological environments .

Agrochemical Uses

  • Herbicides: Derivatives inhibit acetolactate synthase (ALS), disrupting plant branched-chain amino acid synthesis .

  • Insecticides: Carbamate-mediated acetylcholinesterase inhibition observed at 50 ppm .

Future Perspectives

Research Priorities

  • Structure-Activity Relationships (SAR): Systematic modification of the carbamate’s alkyl chain to enhance potency.

  • Targeted Delivery: Nanoparticle encapsulation to improve pharmacokinetics and reduce off-target effects .

Regulatory Considerations

  • FDA Approval Pathways: Pre-IND meetings required to address genotoxicity concerns (Ames test positive at 250 µg/plate) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator